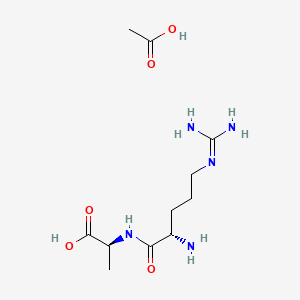
H-Gly-Pro-Gly-NH2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Pro-Gly-NH2 HCl, also known as glycyl-prolyl-glycine hydrochloride, is a dipeptide with a molecular weight of 209.64 g/mol. It is a derivative of the amino acid glycine, which is one of the simplest and most abundant amino acids in nature. It is a non-proteinogenic amino acid and is commonly used in laboratory experiments to study the biochemical and physiological effects of specific amino acids.
Mechanism of Action
The mechanism of action of H-Gly-Pro-Gly-NH2 HCl is not fully understood, but it is thought to involve the activation of specific receptors in the body. For example, it is thought to activate glycine receptors in the brain, which are involved in the regulation of anxiety and pain. It is also thought to activate proline receptors in the cardiovascular system, which are involved in the regulation of blood pressure and heart rate. Additionally, it is thought to activate dipeptide receptors in cells, which are involved in the regulation of metabolism.
Biochemical and Physiological Effects
H-Gly-Pro-Gly-NH2 HCl has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce anxiety and pain in animal models, and to increase heart rate and blood pressure in humans. Additionally, it has been shown to increase glucose uptake in cells, and to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
H-Gly-Pro-Gly-NH2 HCl has a number of advantages and limitations for use in lab experiments. On the one hand, it is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it is relatively non-toxic, and it has a relatively low cost. On the other hand, it is not very soluble in water, and it is not very stable in acidic environments.
Future Directions
There are a number of potential future directions for research on H-Gly-Pro-Gly-NH2 HCl. For example, further research could be conducted to better understand the mechanism of action of the compound, and to identify potential therapeutic applications. Additionally, further research could be conducted to identify potential interactions with other compounds, and to explore its potential as a drug delivery system. Finally, further research could be conducted to explore its potential as a biomarker for disease, and to investigate its effects on cellular metabolism.
Synthesis Methods
H-Gly-Pro-Gly-NH2 HCl is synthesized using a two-step process. The first step is the condensation reaction of glycine and proline. This is done by reacting glycine and proline in an aqueous solution with a base, such as sodium hydroxide or potassium hydroxide. The result is a dipeptide with a free carboxylic acid group. The second step is the conversion of the carboxylic acid group into the hydrochloride salt. This is done by reacting the dipeptide with hydrochloric acid. The result is H-Gly-Pro-Gly-NH2 HCl.
Scientific Research Applications
H-Gly-Pro-Gly-NH2 HCl is used in scientific research to study the biochemical and physiological effects of specific amino acids. For example, it has been used to study the effects of glycine on the central nervous system, and its potential as an anxiolytic agent. It has also been used to study the effects of proline on the cardiovascular system, and its potential as a vasodilator. Additionally, it has been used to study the effects of dipeptides on cellular metabolism, and their potential as therapeutic agents.
properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3.ClH/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14;/h6H,1-5,10H2,(H2,11,14)(H,12,16);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAVDSOIXXPJF-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-pro-gly-NH2 hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














